molecular formula C22H17F2N5O3S B11433816 N-(3-fluorophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

N-(3-fluorophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B11433816
M. Wt: 469.5 g/mol
InChI Key: FDDUVDYWITYJHI-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of diazinopyrimidines This compound is characterized by its complex structure, which includes fluorophenyl groups and a diazinopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include fluorophenyl derivatives and diazinopyrimidine precursors. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the fluorophenyl groups.

    Condensation: reactions to form the diazinopyrimidine core.

    Thioether formation: to attach the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the diazinopyrimidine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield sulfoxides or sulfones.

    Reduction: may produce reduced diazinopyrimidine derivatives.

    Substitution: may result in various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its unique properties in materials science and engineering.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Inhibiting or activating signaling pathways: Affecting cellular processes.

    Interacting with nucleic acids: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-FLUOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE include other diazinopyrimidine derivatives with fluorophenyl groups. Examples are:

  • N-(4-FLUOROPHENYL)-2-{[2-(3-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE
  • N-(2-FLUOROPHENYL)-2-{[2-(5-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N-(3-FLUOROPHENYL)-2-{[2-(4-FLUOROPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE lies in its specific substitution pattern and the presence of multiple fluorophenyl groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H17F2N5O3S

Molecular Weight

469.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C22H17F2N5O3S/c1-28-19-17(21(31)29(2)22(28)32)20(27-18(26-19)12-6-8-13(23)9-7-12)33-11-16(30)25-15-5-3-4-14(24)10-15/h3-10H,11H2,1-2H3,(H,25,30)

InChI Key

FDDUVDYWITYJHI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)F)C(=O)N(C1=O)C

Origin of Product

United States

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